molecular formula C28H24O5 B383585 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one CAS No. 610751-82-1

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one

Cat. No.: B383585
CAS No.: 610751-82-1
M. Wt: 440.5g/mol
InChI Key: RGEFRPIYTNMSAZ-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one is a complex organic compound that features a unique combination of benzodioxin, chromen, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Synthesis of the Chromen Core: The chromen core is synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Williamson ether synthesis, where the phenol derivative reacts with an appropriate alkyl halide.

    Final Coupling: The final step involves the coupling of the benzodioxin and chromen intermediates through a palladium-catalyzed Heck reaction, where the ethenyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethenyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and benzodioxin rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of significant interest. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.

Industry

In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxin and chromen moieties could play a role in binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-one: Lacks the ethenylphenyl and ethyl groups, which may affect its reactivity and biological activity.

    7-[(4-Ethenylphenyl)methoxy]-6-ethylchromen-4-one: Does not contain the benzodioxin moiety, potentially altering its chemical properties and applications.

    6-Ethylchromen-4-one: A simpler structure that serves as a core for more complex derivatives.

Uniqueness

The unique combination of benzodioxin, chromen, and phenyl groups in 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one provides it with distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

CAS No.

610751-82-1

Molecular Formula

C28H24O5

Molecular Weight

440.5g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-ethenylphenyl)methoxy]-6-ethylchromen-4-one

InChI

InChI=1S/C28H24O5/c1-3-18-5-7-19(8-6-18)16-32-25-15-26-22(13-20(25)4-2)28(29)23(17-33-26)21-9-10-24-27(14-21)31-12-11-30-24/h3,5-10,13-15,17H,1,4,11-12,16H2,2H3

InChI Key

RGEFRPIYTNMSAZ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C=C)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C=C)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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